2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group at position 2. The acetamide side chain is linked to a 2-methoxy-5-methylphenyl moiety, which may influence solubility and receptor binding.
Properties
IUPAC Name |
2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-15-6-7-20(30-2)19(12-15)25-21(29)14-28-10-8-16(9-11-28)23-26-22(27-31-23)17-4-3-5-18(24)13-17/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQOVTMSUDBZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a piperidine ring substituted with a 1,2,4-oxadiazole moiety and an acetamide functional group. The presence of a fluorophenyl group enhances its lipophilicity and potentially its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing oxadiazole and piperidine moieties have shown significant antibacterial and antifungal properties.
- Antitubercular Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis.
- Cytotoxicity : Assessments of cytotoxic effects on various cell lines are crucial for determining the safety profile of the compound.
Antimicrobial Activity
A study highlighted that derivatives of 1,2,4-oxadiazoles possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying degrees of potency against different strains.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 10 |
| This compound | S. aureus | 5 |
These results suggest that the compound may be effective in treating infections caused by resistant strains.
Antitubercular Activity
The compound's structural analogs have been tested for antitubercular activity. For instance, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests potential as a new therapeutic agent in tuberculosis treatment.
Cytotoxicity Studies
Cytotoxicity assessments are critical in determining the safety of new compounds. Preliminary studies indicate that the compound exhibits low toxicity against human embryonic kidney cells (HEK-293), with IC50 values indicating a favorable safety profile .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and urease, contributing to their therapeutic effects .
- Receptor Modulation : The compound may act as an allosteric modulator at certain receptors, enhancing or inhibiting receptor activity without directly activating them .
Case Studies and Research Findings
Several studies have focused on related compounds to elucidate their mechanisms and efficacy:
- A study on piperidine derivatives reported significant antibacterial activity against Bacillus subtilis and Salmonella typhi, demonstrating the potential of these compounds in treating bacterial infections .
- Another research effort synthesized various oxadiazole derivatives and evaluated their pharmacological profiles, revealing promising results in terms of both antimicrobial and cytotoxic activities .
Scientific Research Applications
Analgesic Properties
Research has indicated that compounds with similar piperidine structures exhibit notable analgesic effects. For instance, studies on related piperidine derivatives have shown significant analgesic potency in animal models, suggesting their potential utility in pain management during short surgical procedures.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties, particularly against gram-negative bacteria. Derivatives of acetamide with heterocyclic cores have demonstrated moderate inhibitory activities against various bacterial strains. This suggests its potential as a lead compound in the development of new antibacterial agents.
Anticonvulsant Activity
Similar compounds have been studied for their anticonvulsant effects. For example, research into derivatives of 3-methyl-3-phenyl-acetamides has shown efficacy in reducing seizure activity in animal models, indicating potential applications in epilepsy treatment.
Allosteric Modulation of Receptors
The compound's structural similarities to known allosteric modulators suggest it may act on metabotropic glutamate receptors. Such modulation can lead to antipsychotic-like effects and cognitive enhancement, providing avenues for treating disorders like schizophrenia.
Antimicrobial Agents
N-substituted derivatives based on the oxadiazole structure have been synthesized and evaluated for antimicrobial properties. These studies are particularly relevant given the rising concern over antimicrobial resistance, with certain derivatives showing promising results against resistant bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Analgesic | Significant analgesic potency in animal models; rapid recovery post-surgery | Lalinde et al., 1990 |
| Antibacterial | Moderate activity against various bacterial strains; effective against gram-negative bacteria | Iqbal et al., 2017 |
| Anticonvulsant | Efficacy in reducing seizure activity in animal models | Obniska et al., 2015 |
| Allosteric Modulation | Potential positive allosteric modulation of mGlu5 receptors; cognitive enhancement | Liu et al., 2008 |
| Antimicrobial | Promising efficacy against resistant bacterial strains | Khalid et al., 2016 |
Comparison with Similar Compounds
Oxadiazole-Containing FLAP Inhibitors
- BI 665915: This compound (2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide) shares the 1,2,4-oxadiazole motif. It exhibits potent FLAP binding (IC₅₀ < 10 nM) and inhibits leukotriene B4 (LTB4) synthesis in human whole blood (IC₅₀ < 100 nM). Its pharmacokinetic profile includes low predicted human clearance and reduced drug-drug interaction risk .
- Comparison : The target compound lacks the pyrimidine and cyclopropyl groups seen in BI 665915, which are critical for FLAP binding. However, its 3-fluorophenyl substituent may enhance aromatic interactions in hydrophobic binding pockets.
Piperidine-Linked GPCR-Targeting Compounds
- PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) : Features a piperidine-oxadiazole scaffold but lacks the acetamide side chain. It acts as a GPCR modulator, though its exact target is unspecified .
- Comparison : The target compound’s acetamide group may improve selectivity for aminergic receptors (e.g., histamine or serotonin receptors) compared to PSN375963’s simpler pyridine-oxadiazole structure.
Acetamide Derivatives with Heterocyclic Cores
- N-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-(4-methyl-1-piperazinyl)acetamide : Replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring. The 4-methoxyphenyl group may enhance metabolic stability compared to the target compound’s 3-fluorophenyl group .
- N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : Contains a triazole-thioacetamide scaffold. Such compounds often exhibit anti-inflammatory or antimicrobial activity, but the chlorine and fluorine substituents may increase toxicity risks .
Data Table: Key Structural and Functional Differences
Structure-Activity Relationship (SAR) Insights
- Oxadiazole vs.
- Fluorophenyl Substituents: The 3-fluorophenyl group may improve lipophilicity and target binding compared to non-fluorinated analogs (e.g., 4-methoxyphenyl in ).
- Acetamide Side Chain : The 2-methoxy-5-methylphenyl group likely enhances blood-brain barrier penetration relative to bulkier substituents (e.g., pyridinyl-thioacetamide in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
